

Thermodynamic Profile of Diisobutylaluminium Hydride: A Technical Guide

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Compound of Interest

Compound Name: *Dibal-H*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic data available for diisobutylaluminium hydride (**DIBAL-H**), a critical reducing agent in organic synthesis. The information compiled herein is intended to be a valuable resource for professionals in research and development, particularly within the pharmaceutical and chemical industries.

Core Thermodynamic Data

The following tables summarize the key thermodynamic properties of diisobutylaluminium hydride in its liquid state. These values are essential for reaction modeling, safety assessments, and process optimization.

Thermodynamic Property	Value	Units	Reference(s)
Standard Enthalpy of Formation (liquid, 298.15 K)	-402 ± 16	kJ/mol	[1]
Standard Enthalpy of Combustion (liquid, 298.15 K)	-6299 ± 16	kJ/mol	[1]
Standard Molar Entropy (liquid, 298.15 K)	347.0	J/(mol·K)	[2]
Specific Heat (at 57 °C)	2.15	J/g	[3]
Heat of Combustion	-6412	kJ/mol	[4]

Physicochemical Properties

A summary of essential physicochemical properties of diisobutylaluminium hydride is provided below.

Property	Value	Units	Reference(s)
Molecular Formula	C ₈ H ₁₉ Al (monomer)	-	[5]
Molar Mass	142.22 (monomer), 284.44 (dimer)	g/mol	[5]
Appearance	Colorless liquid	-	[5]
Density	0.798	g/cm ³	[6]
Melting Point	-80	°C	[2]
Boiling Point	116-118 °C at 1 mmHg	-	[6]
Solubility	Miscible with hydrocarbon solvents	-	[6]

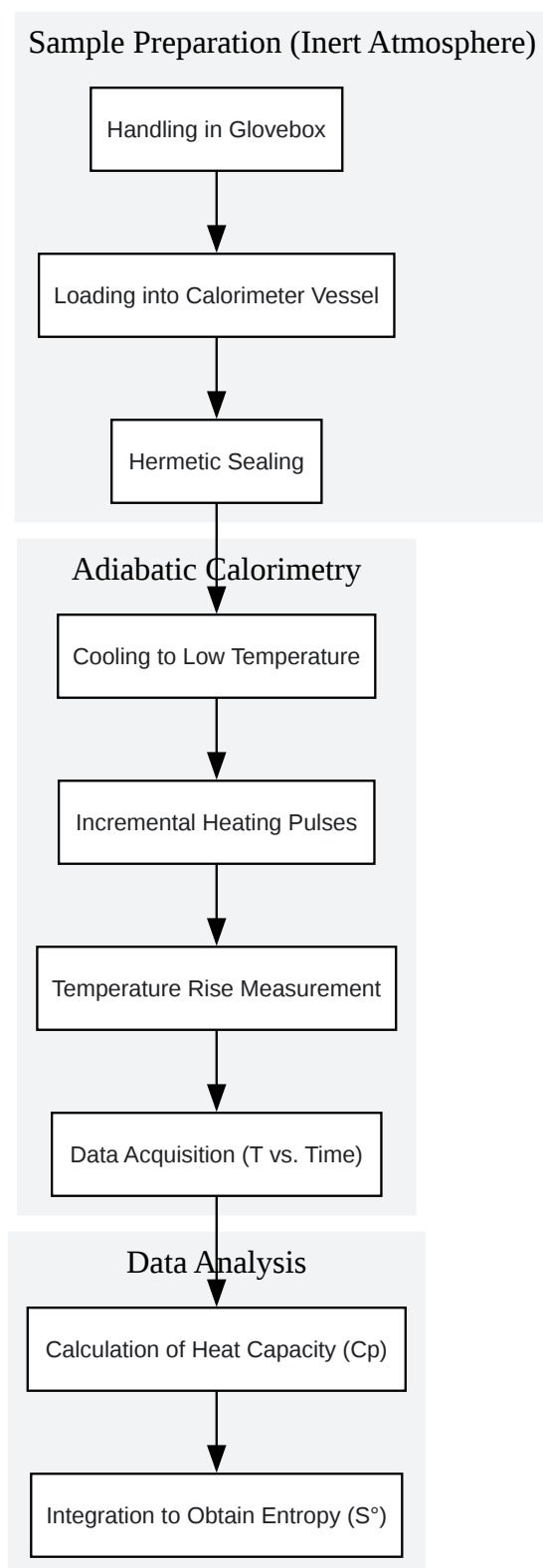
Experimental Protocols for Thermodynamic Data Determination

The determination of thermodynamic properties for pyrophoric and air-sensitive compounds like diisobutylaluminium hydride requires specialized experimental techniques to ensure safety and accuracy. The following sections describe the general methodologies employed for these measurements.

Determination of Heat Capacity and Standard Molar Entropy by Adiabatic Calorimetry

The heat capacity and, by extension, the standard molar entropy of **DIBAL-H** were determined by Sheiman, Rabinovich, et al. using low-temperature adiabatic calorimetry.[1] This method is designed to measure the heat capacity of a substance as a function of temperature with high precision by minimizing heat exchange with the surroundings.

General Experimental Workflow:



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Figure 1: Workflow for Adiabatic Calorimetry of **DIBAL-H**.

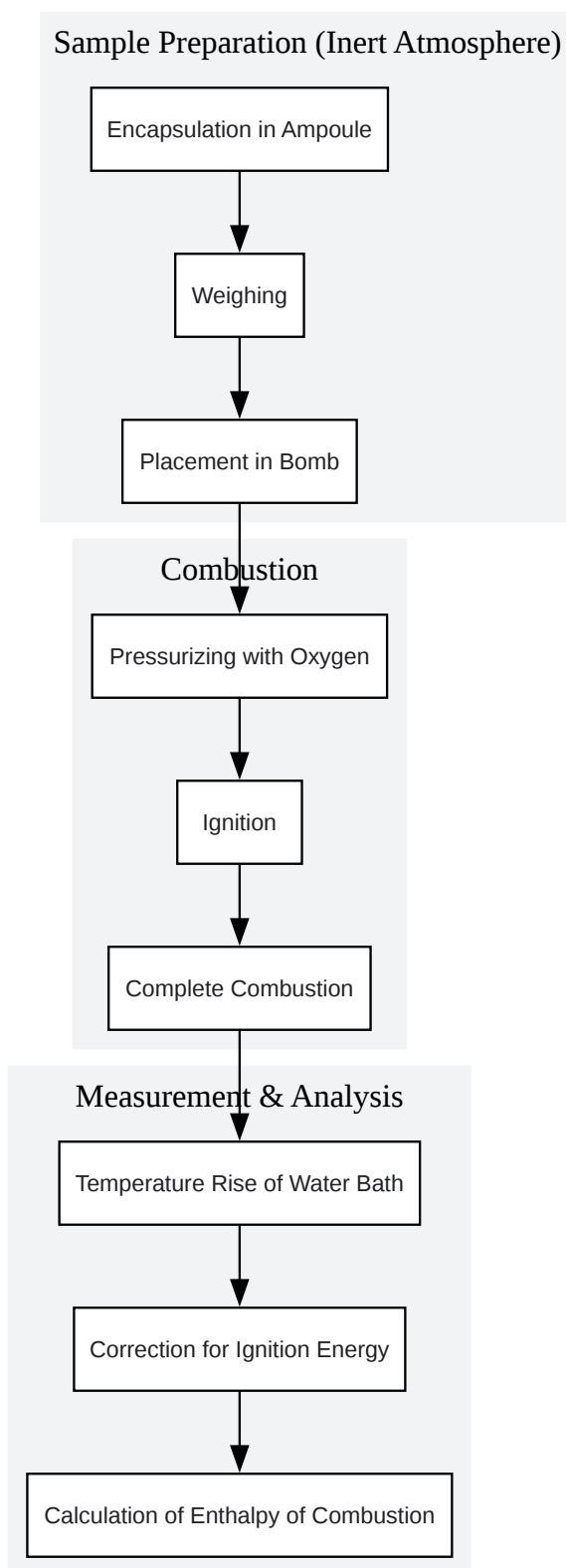
Methodology Details:

- **Sample Handling and Preparation:** All manipulations of **DIBAL-H** are performed under an inert atmosphere, typically within a glovebox, to prevent reaction with air and moisture. The liquid sample is carefully transferred into a specially designed calorimeter vessel, which is then hermetically sealed.
- **Calorimeter Setup:** The sealed vessel containing the sample is placed inside an adiabatic calorimeter. This apparatus consists of a series of concentric shields, with the temperature of the outer shield being precisely controlled to match the temperature of the sample vessel, thereby minimizing heat loss.
- **Measurement Procedure:** The sample is cooled to a very low temperature (e.g., near liquid helium or nitrogen temperatures). A known amount of electrical energy is then supplied to a heater within the sample vessel, causing a small, incremental increase in temperature. The temperature of the sample is precisely measured before and after the energy input.
- **Data Analysis:** The heat capacity at a given temperature is calculated from the amount of energy supplied and the resulting temperature change. This process is repeated over a wide temperature range to obtain the heat capacity as a function of temperature. The standard molar entropy at 298.15 K is then determined by integrating the heat capacity data from absolute zero to 298.15 K, accounting for any phase transitions.

Determination of Enthalpy of Combustion by Bomb Calorimetry

The enthalpy of combustion of **DIBAL-H** is determined using a bomb calorimeter, a technique adapted for highly reactive and volatile liquids.^[7]

General Experimental Workflow:



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Figure 2: Workflow for Bomb Calorimetry of DIBAL-H.

Methodology Details:

- **Sample Encapsulation:** A precise amount of **DIBAL-H** is encapsulated in a thin-walled glass or quartz ampoule under an inert atmosphere. This is a critical step to prevent premature reaction before the experiment begins.
- **Bomb Preparation:** The sealed ampoule is placed in the sample holder of a high-pressure stainless steel vessel, known as the "bomb." A known amount of water is added to the bomb to saturate the internal atmosphere and dissolve the combustion products. The bomb is then sealed and pressurized with pure oxygen to approximately 30 atm.
- **Calorimetry:** The bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The initial temperature of the water is recorded with high precision.
- **Ignition and Measurement:** The sample is ignited by passing an electric current through a fuse wire, which shatters the ampoule and initiates combustion. The heat released by the combustion of **DIBAL-H** is absorbed by the bomb and the surrounding water, causing the temperature to rise. The final temperature is recorded after thermal equilibrium is reached.
- **Calculation:** The heat of combustion is calculated from the temperature rise, the heat capacity of the calorimeter system (which is determined separately using a standard substance like benzoic acid), and the mass of the **DIBAL-H** sample. Corrections are made for the heat of ignition and the formation of any side products.

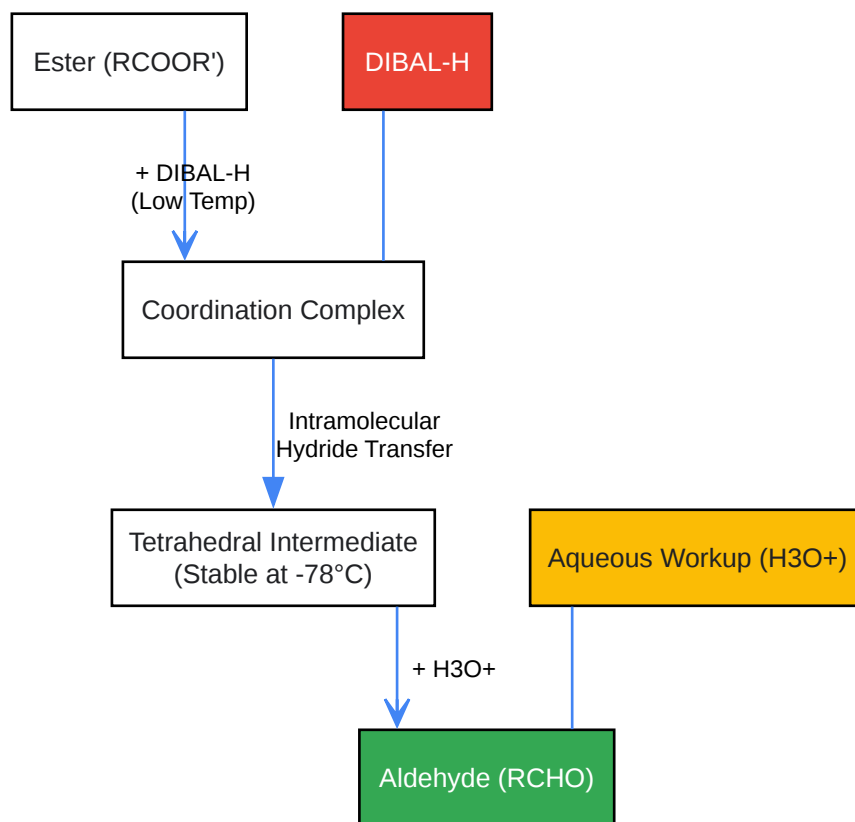
Reaction Pathways and Mechanisms

DIBAL-H is a versatile reducing agent, and its reactivity is highly dependent on the substrate and reaction conditions, particularly temperature. One of its most common applications is the partial reduction of esters to aldehydes, a transformation that is often difficult to achieve with other hydride reagents.[8]

Reduction of an Ester to an Aldehyde:

The mechanism involves the coordination of the Lewis acidic aluminum center of **DIBAL-H** to the carbonyl oxygen of the ester. This is followed by an intramolecular hydride transfer to the electrophilic carbonyl carbon. The resulting tetrahedral intermediate is stable at low

temperatures (typically -78°C).^[8] Subsequent aqueous workup hydrolyzes this intermediate to yield the aldehyde.



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Figure 3: Simplified Signaling Pathway for the Reduction of an Ester to an Aldehyde by DIBAL-H.

This guide provides a foundational understanding of the thermodynamic properties of diisobutylaluminum hydride, supported by generalized experimental methodologies and a key reaction pathway. For specific applications, it is recommended to consult the primary literature for detailed experimental conditions and safety protocols.

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